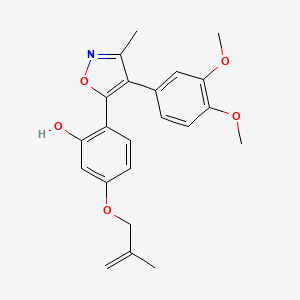

2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMHP is a member of the phenylpropanoid family and is structurally similar to other compounds found in plants, such as curcumin and resveratrol. In

Aplicaciones Científicas De Investigación

Hemoglobin Oxygen Affinity Modifiers

Research into hemoglobin modifiers has led to the development of compounds capable of altering hemoglobin's oxygen affinity. For example, certain compounds have been synthesized and tested for their ability to decrease the oxygen affinity of human hemoglobin A. These studies are crucial for clinical and biological applications that require modulated oxygen supply, such as in the treatment of ischemia, stroke, and tumor radiotherapy, as well as in blood storage and substitutes. The structure-activity relationships of these compounds provide valuable insights for designing more effective allosteric effectors of hemoglobin (Randad et al., 1991).

Synthesis of Metal Complexes

The synthesis of metal complexes with specific ligands can significantly impact the field of catalysis and material science. For instance, reactions involving Re(CO)5Cl and various phenols have led to the formation of dimeric complexes. These complexes exhibit unique stability and solvolysis behaviors, important for understanding coordination chemistry and developing new materials with specific optical and electronic properties (Czerwieniec et al., 2002).

Anticancer Activity of Isoxazolines

Isoxazoline compounds have been studied for their antiproliferative activities, particularly against cancerous liver cells. Evaluating the cytotoxic effects of these compounds against HepG2 cell lines has shown promising results, suggesting their potential as candidates for anti-liver cancer agents. Such research is crucial for developing new therapeutic agents against various cancers (Abolhasani et al., 2020).

Photodegradation Studies

The investigation into the photodegradation of chlorophenols by riboflavin-sensitized photooxidation provides essential insights into environmental chemistry. Understanding how light and photosensitizers can degrade pollutants in water contributes to the development of more effective water treatment methods, potentially preventing the formation of more harmful compounds, such as dioxins, in the environment (Plimmer & Klingebiel, 1971).

Isoxazole Derivatives for Organic Synthesis

The development of new isoxazole derivatives through regioselective synthesis opens avenues in organic synthesis, offering a pathway to synthesize novel compounds with potential applications in drug development and material science. This type of research underpins the synthesis of complex molecules and the exploration of their properties and applications (Lokhande et al., 2013).

Propiedades

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-13(2)12-27-16-7-8-17(18(24)11-16)22-21(14(3)23-28-22)15-6-9-19(25-4)20(10-15)26-5/h6-11,24H,1,12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHJHOWUUPRDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OCC(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)

![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)

![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)

![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)

![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)